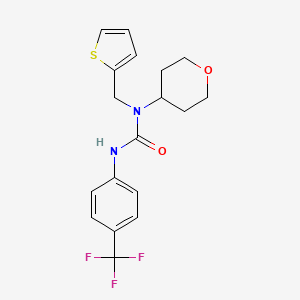
1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives involving complex organic frameworks, such as the one , typically involves multistep chemical reactions that include the formation of key functional groups and the coupling of different organic moieties. While the specific synthesis details for this compound are not directly available, studies on similar compounds offer insights into potential synthetic routes. For instance, urea and thiourea derivatives can be synthesized through reactions involving specific precursors like trifluoromethylated compounds, which are characterized by their unique reactivity and potential for creating diverse molecular structures (Mannam et al., 2019).
Molecular Structure Analysis
The molecular structure of such a compound is characterized by the presence of a tetrahydro-2H-pyran ring, a thiophene moiety, and a trifluoromethyl phenyl group, all of which contribute to its chemical behavior and properties. X-ray crystallography and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for analyzing these structures, providing detailed information on the spatial arrangement of atoms and the electronic environment within the molecule (Sharma et al., 2015).
Chemical Reactions and Properties
Compounds like "1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea" often participate in unique chemical reactions due to their diverse functional groups. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, which can further modify the compound or contribute to its utility in more complex chemical syntheses. Their reactivity can also be influenced by the presence of the trifluoromethyl group, known for its electron-withdrawing properties, affecting the compound's overall reactivity and stability (Biglari et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of urea derivatives are significantly influenced by their molecular structure. The incorporation of heterocyclic rings like tetrahydro-2H-pyran and thiophene, along with the trifluoromethyl group, can affect these properties by altering the compound's polarity, hydrogen bonding capability, and thermal stability. These characteristics are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (Liang-ce et al., 2016).
Chemical Properties Analysis
The chemical properties of "this compound" are shaped by its functional groups and molecular structure. These properties include acidity/basicity, reactivity towards various chemical reagents, and the ability to form hydrogen bonds or engage in π-π interactions. Such characteristics are crucial for the compound's behavior in chemical reactions and its interaction with biological molecules, potentially leading to applications in drug design and development (Kumbar et al., 2018).
特性
IUPAC Name |
1-(oxan-4-yl)-1-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)13-3-5-14(6-4-13)22-17(24)23(12-16-2-1-11-26-16)15-7-9-25-10-8-15/h1-6,11,15H,7-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPCGMPROHMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)
![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
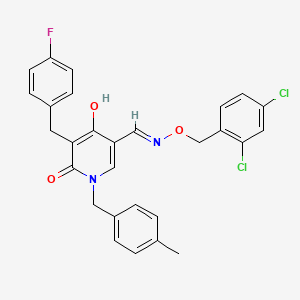
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
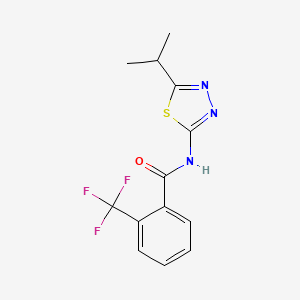
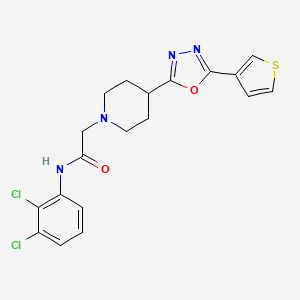
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)

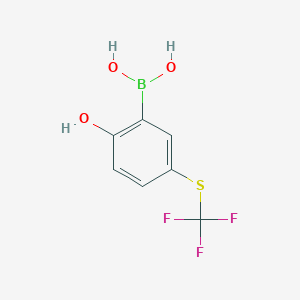
![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)
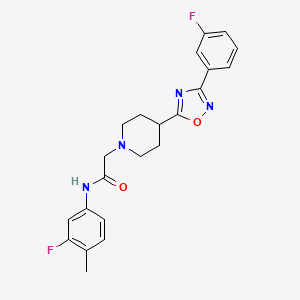
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)